4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941899-67-8
VCID: VC4410245
InChI: InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29)
SMILES: CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C
Molecular Formula: C24H24N2O5S
Molecular Weight: 452.53

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide

CAS No.: 941899-67-8

Cat. No.: VC4410245

Molecular Formula: C24H24N2O5S

Molecular Weight: 452.53

* For research use only. Not for human or veterinary use.

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide - 941899-67-8

Specification

CAS No. 941899-67-8
Molecular Formula C24H24N2O5S
Molecular Weight 452.53
IUPAC Name 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-sulfamoylphenyl)benzamide
Standard InChI InChI=1S/C24H24N2O5S/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)26-19-10-12-20(13-11-19)32(25,28)29/h3-13H,14-15H2,1-2H3,(H,26,27)(H2,25,28,29)
Standard InChI Key GSFDWNBLQWTYKK-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)C

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions starting from simpler organic molecules. For instance, the synthesis might involve:

  • Alkylation Reactions: Using benzofuran derivatives to form the desired benzamide structure through nucleophilic substitution reactions.

  • Coupling Reactions: Employing techniques like Suzuki or Buchwald-Hartwig coupling to link the benzofuran and sulfamoylphenyl moieties.

Biological Significance

Compounds with similar structures have shown potential in various biological applications:

  • Antimicrobial Activity: Some benzamide derivatives exhibit antimicrobial properties against bacteria and fungi .

  • Anticancer Activity: Certain compounds with benzamide and sulfamoyl groups have demonstrated anticancer effects by inhibiting cell proliferation .

  • Enzyme Inhibition: The sulfamoyl group is known for its ability to interact with enzymes, potentially leading to inhibitory effects.

Research Findings

While specific research findings on 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-sulfamoylphenyl)benzamide are not available, related compounds provide insights into potential applications:

  • Molecular Docking Studies: These studies can help predict how the compound interacts with biological targets, such as enzymes or receptors .

  • In Vitro Assays: Such assays are crucial for evaluating the compound's efficacy and safety in biological systems.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for comparison:

Compound TypeBiological ActivityMethod of Evaluation
Benzamide DerivativesAntimicrobial, AnticancerIn Vitro Assays, Molecular Docking
Sulfamoylphenyl CompoundsEnzyme InhibitionEnzyme Assays, Molecular Modeling

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